molecular formula C20H9Cl2N3O2 B180378 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-60-9

12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B180378
CAS No.: 118458-60-9
M. Wt: 394.2 g/mol
InChI Key: DYJREVOKIDWZEE-UHFFFAOYSA-N
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Description

12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, commonly known as MLR 1023, is a novel, small-molecule investigational agent recognized for its potent insulin-sensitizing effects. Its primary research value lies in its unique mechanism of action as a non-tyrosine kinase activator, specifically targeting and allosterically potentiating the kinase activity of insulin receptor substrate (IRS) proteins via interaction with the Lyn kinase B-site. This specific action enhances insulin signaling and glucose uptake in peripheral tissues without acting as a direct insulin mimetic . Consequently, MLR 1023 is a critical research tool for elucidating pathways in type 2 diabetes, insulin resistance, and metabolic syndrome. Studies have demonstrated its efficacy in improving glycemic control in preclinical models, positioning it as a valuable compound for probing novel therapeutic strategies for metabolic diseases. Its role extends to investigating the interplay between kinase modulation and cellular metabolism, offering researchers a specific probe to dissect IRS-mediated signaling cascades and their downstream physiological effects.

Properties

IUPAC Name

7,19-dichloro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJREVOKIDWZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C4C(=C5C6=C(C=CC(=C6)Cl)NC5=C3N2)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420512
Record name 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118458-60-9
Record name 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis for Indole Precursor

The indole moiety is typically synthesized via Fischer indole synthesis, where phenylhydrazine derivatives react with cyclic ketones. For example, 4-methoxyphenylhydrazine reacts with substituted cyclohexanones under acidic conditions (acetic acid/HCl) to form arylhydrazones, which undergo-sigmatropic rearrangement to yield 1,2,3,4-tetrahydrocarbazoles. This method achieves yields up to 95% under reflux conditions.

Acid-Catalyzed Dimerization and Cyclization

Linear fusion of indole units is achieved through acid-catalyzed dimerization. A stabilized cation generated from indole derivatives dimerizes head-to-tail in the presence of Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>), forming tetrahydro intermediates. Subsequent oxidation with atmospheric oxygen yields the aromatic indolo[3,2-b]carbazole core. For instance, treating indole with benzaldehyde and hydrogen iodide produces tetrahydroindolocarbazole, which is dehydrogenated to the fully aromatic system.

Chlorination Strategies

Introducing chlorine atoms at positions 3 and 9 requires precise control to avoid overhalogenation.

Electrophilic Chlorination Using FeCl<sub>3</sub>

Anhydrous FeCl<sub>3</sub> selectively chlorinates the carbazole core at electron-rich positions. In one protocol, indolo[3,2-b]carbazole treated with FeCl<sub>3</sub> at 60°C introduces chlorine at the 12-position, though adapting this for 3,9-dichloro substitution requires modifying reaction kinetics. Yields for mono-chlorination reach 65%, but di-substitution remains lower (20–30%).

Oxidative Chlorination Approaches

Combining POCl<sub>3</sub> with oxidizing agents (e.g., DMF) enables directed chlorination. The Vilsmeier-Haack reaction generates chlorinated intermediates, though this method risks formylation side reactions. Alternative protocols using Cl<sub>2</sub> gas under controlled pressures (1–2 atm) in dichloromethane achieve higher regioselectivity but require specialized equipment.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Mixed solvent systems (e.g., toluene/DMF 4:1) balance reactivity and solubility. Catalytic iodine improves dimerization yields (up to 91%) by facilitating indole-aldehyde condensation.

Temperature and Time Dependencies

Cyclization proceeds optimally at 80–100°C, with prolonged heating (>12 hours) leading to decomposition. Chlorination with FeCl<sub>3</sub> achieves maximal conversion within 4 hours at 60°C.

Reaction StepOptimal ConditionsYield (%)Reference
Fischer Indole SynthesisAcetic acid/HCl, reflux95
Acid-Catalyzed DimerizationH<sub>2</sub>SO<sub>4</sub>, 80°C, 8h75
FeCl<sub>3</sub> ChlorinationAnhydrous FeCl<sub>3</sub>, 60°C, 4h65

Industrial-Scale Production Considerations

Scaling up synthesis necessitates addressing bottlenecks in purification and waste management. Continuous flow reactors reduce reaction times for cyclization steps by 40% compared to batch processes. Green chemistry principles advocate replacing POCl<sub>3</sub> with recyclable ionic liquids (e.g., [BMIM]Cl) for chlorination, though yields currently lag behind traditional methods (50% vs. 65%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
The compound has shown promising results as an anticancer agent. Research indicates that it inhibits the activity of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .

2. Antimicrobial Properties
Studies have demonstrated that 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione exhibits antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for enhancing the performance of these devices .

2. Photovoltaic Applications
Research has indicated that indolocarbazole derivatives can improve the efficiency of solar cells by acting as electron transport materials. The structural characteristics of this compound contribute to its effectiveness in this application .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione involves its interaction with DNA and inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division. By inhibiting their activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase I and II, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

BMS-251873

  • Advantages: The β-D-glucopyranosyl group at position 13 confers water solubility, addressing a major limitation of hydrophobic indolocarbazoles. This modification enables potent in vivo activity (100% survival in xenograft models at 25 mg/kg) .
  • Limitations : Bulky substituents may reduce blood-brain barrier penetration.

NB-506

  • Advantages : Demonstrated broad-spectrum antitumor activity in preclinical models, with efficacy against lung, ovarian, and colon cancers .
  • Limitations : Rapid metabolic clearance due to glucuronidation at the hydroxyl groups .

Compound 15

  • Advantages : High selectivity for HCMV replication (therapeutic index >1450) without significant PKC inhibition, suggesting a unique mechanism .

Go 6976

  • Advantages : Dual role as a PKC inhibitor and MAPK pathway modulator, enabling synergistic effects in cancer therapy .

Dichloro and Dibromo Analogs

  • The dichloro compound’s smaller halogen atoms (Cl vs. Br) may improve pharmacokinetic properties compared to the dibromo analog. However, neither compound’s in vivo efficacy is directly reported in the evidence .

Biological Activity

12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (CAS Number: 118458-60-9) is a synthetic compound belonging to the indolocarbazole family. This compound has garnered attention due to its potential biological activities, particularly in oncology and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H9_{9}Cl2_{2}N3_{3}O2_{2}
Molecular Weight394.21 g/mol
Purity95%
CAS Number118458-60-9

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : It affects multiple signaling pathways involved in cell proliferation and survival. For example, it has been reported to modulate the FOXM1/Plk1 signaling pathway and influence p21 activation .
  • Cytotoxic Effects : In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including glioblastoma . The mechanism involves inducing G2 phase cell cycle arrest and promoting apoptosis.

Study 1: Anti-Glioblastoma Activity

A recent study investigated the anti-glioblastoma effects of a related compound (LCS1269), which shares structural similarities with this compound. The findings revealed that LCS1269 induced significant cytotoxic effects on glioblastoma cell lines through G2 cell cycle arrest and modulation of CDK1 activity . This suggests that similar mechanisms may be applicable to the dichloro compound.

Study 2: Inhibition of Tumor Growth

Another study highlighted the potential of indolocarbazole derivatives in inhibiting tumor growth in vivo. The compound demonstrated a strong ability to inhibit tumorigenesis by affecting the interphase-to-mitosis transition in cancer cells .

Research Findings

Research indicates that compounds within the indolocarbazole class exhibit diverse pharmacological properties:

  • Antitumor Activity : Several studies have confirmed that these compounds possess potent antitumor properties due to their ability to interfere with critical cellular processes such as the cell cycle and apoptosis .
  • Mechanistic Insights : Detailed molecular docking studies have provided insights into how these compounds interact with specific protein targets involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. For example, a Buchwald-Hartwig amination can be employed to form the indolo-pyrrolo-carbazole core, followed by chlorination at positions 3 and 9 using POCl₃ under reflux conditions . Purification often requires column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol to achieve >95% purity . Key intermediates should be characterized via ¹H/¹³C NMR and HRMS to confirm regioselectivity .

Q. How can structural elucidation of this compound be optimized using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) to assign proton environments and carbon types, particularly distinguishing between aromatic and carbonyl signals. X-ray crystallography is critical for resolving the fused ring system’s stereochemistry, as seen in related carbazole derivatives . Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) . For ambiguous signals (e.g., overlapping peaks), employ 2D NMR (COSY, HSQC) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer: Prioritize kinase inhibition assays (e.g., topoisomerase I/II) due to structural similarity to known carbazole inhibitors . Use fluorescence-based DNA intercalation assays (ethidium bromide displacement) to evaluate binding affinity. Cytotoxicity can be screened via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated using nonlinear regression models . Include positive controls (e.g., camptothecin) and validate results across triplicate runs .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, serum concentration) or cell line variability. Replicate experiments under standardized protocols (e.g., RPMI-1640 medium, 10% FBS, 48h exposure). Cross-validate using orthogonal assays: compare MTT results with apoptosis markers (Annexin V/PI) and caspase-3 activation . Perform meta-analysis of published IC₅₀ values, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Q. What computational strategies are effective for modeling interactions with topoisomerase enzymes?

Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding poses in the topoisomerase I-DNA complex, focusing on the compound’s planar structure and chloro substituents . Validate with molecular dynamics (MD) simulations (AMBER) to assess stability over 100 ns. Calculate binding free energy (MM-PBSA) and compare to known inhibitors (e.g., edotecarin derivatives) . Correlate in silico ΔG values with experimental IC₅₀ to refine models .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer: Employ co-solvents (e.g., Cremophor EL/ethanol, 1:1 v/v) or cyclodextrin inclusion complexes to enhance solubility . For pharmacokinetic studies, use nanoformulations (liposomes or PLGA nanoparticles) with particle size <200 nm (DLS validation) and encapsulation efficiency >80% (HPLC quantification) . Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What strategies optimize regioselective functionalization of the carbazole core?

Methodological Answer: Utilize directing groups (e.g., boronates) for C-H activation at specific positions. For example, Pd(OAc)₂ with S-Phos ligand enables selective chlorination at C3 and C9 . Monitor reaction progress via TLC and LC-MS. Post-functionalization, employ DFT calculations (Gaussian 09) to predict electronic effects of substituents on reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

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